Pyridoxamine, dihydrochloride

Antioxidant Photobiology Oxidative Stress

Pyridoxamine dihydrochloride is not a generic vitamin B6. It is the only vitamer with demonstrated advanced glycation end-product (AGE) inhibitory activity and potent singlet oxygen quenching capacity (459.7 µM TE/µM). These properties make it the unequivocal choice for diabetic nephropathy and atherosclerosis models. Substituting pyridoxine or pyridoxal without rigorous justification can invalidate experimental results. Ensure reproducibility—source the correct vitamer.

Molecular Formula C8H14Cl2N2O2
Molecular Weight 241.11 g/mol
CAS No. 524-36-7
Cat. No. B017759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridoxamine, dihydrochloride
CAS524-36-7
Synonyms4-(Aminomethyl)-5-hydroxy-6-methyl-3-pyridinemethanol Dihydrochloride;  2-Methyl-3-hydroxy-4-aminomethyl-5-hydroxmethylpyridine Dihydrochloride;  Pyridorin;  Pyridoxylamine Dihydrochloride; 
Molecular FormulaC8H14Cl2N2O2
Molecular Weight241.11 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=C1O)CN)CO.Cl.Cl
InChIInChI=1S/C8H12N2O2.2ClH/c1-5-8(12)7(2-9)6(4-11)3-10-5;;/h3,11-12H,2,4,9H2,1H3;2*1H
InChIKeyHNWCOANXZNKMLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridoxamine Dihydrochloride (CAS 524-36-7) - Procurement-Grade Overview for Scientific and Industrial Users


Pyridoxamine dihydrochloride is a primary amine-containing member of the vitamin B6 family, distinct from the more commonly utilized pyridoxine hydrochloride and pyridoxal hydrochloride [1]. It is a white to off-white crystalline powder with the molecular formula C8H12N2O2 · 2HCl and a molecular weight of 241.11 g/mol [1]. As the 4-aminomethyl form of vitamin B6, it serves as a crucial intermediate in transamination reactions and is the direct precursor to the active coenzyme form, pyridoxamine 5′-phosphate [1].

Pyridoxamine Dihydrochloride - Critical Differentiation from Other B6 Vitamers in Scientific Applications


The three primary non-phosphorylated vitamin B6 vitamers—pyridoxine, pyridoxal, and pyridoxamine—exhibit profound differences in stability [1], cellular uptake [2], and specific bioactivity, particularly regarding antioxidant capacity and advanced glycation end-product (AGE) inhibition [3]. These differences are not trivial; they directly impact experimental reproducibility and therapeutic efficacy. Consequently, substitution of one vitamer for another without rigorous justification can lead to significant variability in research outcomes and may invalidate comparative analyses in both in vitro and in vivo models. The following quantitative evidence demonstrates precisely why pyridoxamine dihydrochloride cannot be considered a generic substitute for other B6 vitamers.

Quantitative Evidence Guide: Pyridoxamine Dihydrochloride vs. Comparators


Singlet Oxygen Quenching: Pyridoxamine vs. Pyridoxine and Pyridoxal

Pyridoxamine dihydrochloride exhibits an exceptionally high capacity to quench singlet oxygen (1O2), a reactive oxygen species implicated in photodamage and cellular senescence. Its anti-1O2 activity is quantified at 459.7 ± 52.19 µM Trolox equivalents/µM vitamer, which is substantially greater than that of pyridoxal (69.81 ± 6.84) and pyridoxine (5.69 ± 0.06) [1]. This demonstrates a clear and quantifiable advantage in applications where singlet oxygen scavenging is critical.

Antioxidant Photobiology Oxidative Stress

Advanced Glycation End-Product (AGE) Inhibition: Pyridoxamine vs. Aminoguanidine

Pyridoxamine dihydrochloride acts as a potent inhibitor of advanced glycation end-product (AGE) formation, a key pathogenic mechanism in diabetic complications. In a comparative in vitro study, pyridoxamine was found to be more effective than aminoguanidine, a well-studied AGE inhibitor, at inhibiting antigenic AGE formation on bovine serum albumin, ribonuclease A, and human hemoglobin [1]. Furthermore, a subsequent study comparing pyridoxamine to metformin reported IC50 values of 834 µM for pyridoxamine versus 526 µM for aminoguanidine [2], confirming its superior antiglycation potential relative to this benchmark comparator.

Diabetic Complications AGE Inhibition Nephropathy

Clinical Efficacy in Diabetic Nephropathy: Pyridoxamine vs. Placebo

In a pooled analysis of two Phase 2 clinical trials (PYR-206 and PYR-205/207) involving patients with type 1 and type 2 diabetes and overt nephropathy, treatment with pyridoxamine dihydrochloride (50 mg or 250 mg twice daily) resulted in a statistically significant reduction in the change from baseline in serum creatinine compared to placebo (p < 0.03) [1]. Notably, in a subgroup of patients with baseline serum creatinine ≥1.3 mg/dL (similar to the RENAAL/IDNT study populations), the treatment effect on the rise in serum creatinine was even more pronounced (p = 0.007) [1]. This provides direct clinical evidence of a renoprotective effect not observed with other B6 vitamers.

Diabetic Nephropathy Clinical Trial Renal Function

Light Stability: Pyridoxamine vs. Pyridoxine and Pyridoxal

Pyridoxamine dihydrochloride exhibits lower stability under laboratory light compared to pyridoxine hydrochloride. Under regular laboratory light exposure for 15 hours at pH 8, pyridoxamine retention was only 47%, whereas pyridoxine retention ranged from 97% (pH 4.5, 8 hr) to 66% (pH 7, 15 hr) [1]. This indicates that pyridoxamine is significantly more susceptible to photodegradation, especially at higher pH, and requires more stringent handling and storage conditions to maintain its integrity.

Stability Formulation Analytical Chemistry

Optimal Research and Industrial Application Scenarios for Pyridoxamine Dihydrochloride


Diabetic Nephropathy and AGE-Related Pathology Research

Based on its demonstrated in vitro AGE inhibition [1] and clinical evidence of slowing diabetic nephropathy progression [2], pyridoxamine dihydrochloride is the preferred choice for in vivo models and translational studies targeting diabetic kidney disease, atherosclerosis, and other AGE-driven pathologies. Its use is specifically justified when the research objective is to inhibit advanced glycation end-product formation and assess downstream renal or vascular outcomes.

Singlet Oxygen-Mediated Photobiology and Oxidative Stress Studies

Given its exceptional singlet oxygen quenching capacity (459.7 ± 52.19 µM Trolox equivalents/µM vitamer) [3], pyridoxamine dihydrochloride is uniquely suited for investigations into photodynamic therapy, UVA-induced skin damage, and other biological systems where singlet oxygen is a primary mediator of oxidative stress. Substitution with pyridoxine or pyridoxal would provide negligible singlet oxygen protection and potentially confound experimental results.

Mammalian Cell Culture Media Formulation Requiring Stable B6 Source

Despite its lower light stability compared to pyridoxine [4], pyridoxamine dihydrochloride remains a biologically active form of vitamin B6 that is preferred over pyridoxal for cell culture media when cells can utilize either pyridoxine or pyridoxamine . Its use in classic media formulations is well-established, and its unique biochemical properties may offer advantages in specific cell lines or metabolic studies, provided that proper light-protection measures are implemented.

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